Tert-butyl 3-amino-3-benzylpyrrolidine-1-carboxylate Tert-butyl 3-amino-3-benzylpyrrolidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13514548
InChI: InChI=1S/C16H24N2O2/c1-15(2,3)20-14(19)18-10-9-16(17,12-18)11-13-7-5-4-6-8-13/h4-8H,9-12,17H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CCC(C1)(CC2=CC=CC=C2)N
Molecular Formula: C16H24N2O2
Molecular Weight: 276.37 g/mol

Tert-butyl 3-amino-3-benzylpyrrolidine-1-carboxylate

CAS No.:

Cat. No.: VC13514548

Molecular Formula: C16H24N2O2

Molecular Weight: 276.37 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 3-amino-3-benzylpyrrolidine-1-carboxylate -

Specification

Molecular Formula C16H24N2O2
Molecular Weight 276.37 g/mol
IUPAC Name tert-butyl 3-amino-3-benzylpyrrolidine-1-carboxylate
Standard InChI InChI=1S/C16H24N2O2/c1-15(2,3)20-14(19)18-10-9-16(17,12-18)11-13-7-5-4-6-8-13/h4-8H,9-12,17H2,1-3H3
Standard InChI Key KCAYXMVPWLDANR-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCC(C1)(CC2=CC=CC=C2)N
Canonical SMILES CC(C)(C)OC(=O)N1CCC(C1)(CC2=CC=CC=C2)N

Introduction

Tert-butyl 3-amino-3-benzylpyrrolidine-1-carboxylate is a complex organic compound with a unique pyrrolidine structure. It features a tert-butyl group, an amino group, and a benzyl substituent attached to the third carbon of the pyrrolidine ring. This compound is significant in both organic and medicinal chemistry due to its potential biological activities and applications in synthesizing more complex molecules.

Synthesis and Applications

The synthesis of tert-butyl 3-amino-3-benzylpyrrolidine-1-carboxylate typically involves a multi-step process. This compound is used in laboratory settings for scientific research and development, particularly in the fields of organic and medicinal chemistry .

Biological Activity and Potential Therapeutic Applications

Tert-butyl 3-amino-3-benzylpyrrolidine-1-carboxylate exhibits structural similarity to various biologically active molecules, making it a candidate for enzyme inhibition and receptor binding studies. The presence of both tert-butyl and benzyl groups enhances its lipophilicity, potentially improving interactions with hydrophobic sites in proteins and leading to significant pharmacological effects.

Comparison with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
Tert-butyl 3-aminopyrrolidine-1-carboxylateLacks the benzyl groupLess lipophilic compared to tert-butyl 3-amino-3-benzylpyrrolidine-1-carboxylate
Benzyl 3-aminopyrrolidine-1-carboxylateLacks the tert-butyl groupAffects steric properties and solubility
Tert-butyl 3-amino-3-phenylpyrrolidine-1-carboxylateContains a phenyl group instead of a benzyl groupAlters electronic properties compared to tert-butyl 3-amino-3-benzylpyrrolidine-1-carboxylate

Safety and Handling

Tert-butyl 3-amino-3-benzylpyrrolidine-1-carboxylate is classified as a laboratory chemical for scientific research and development. It is essential to follow proper safety protocols when handling this compound, as detailed in safety data sheets provided by suppliers like Combi-Blocks and Key Organics .

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